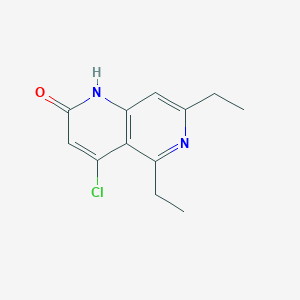
4-chloro-5,7-diethyl-1,6-naphthyridin-2(1H)-one
Cat. No. B8372347
M. Wt: 236.70 g/mol
InChI Key: YGTJMVXXSUCFGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05294620
Procedure details


Compound C (17.6 g) was dissolved in phosphorus oxychloride (100 ml) and the mixture was heated at reflux for 24 hours. Unreacted phosphorus oxychloride was removed by evaporation and the residue was dissolved in concentrated hydrochloric acid (100 ml) containing water (15 ml). The mixture was heated at reflux for 4 hour. The mixture was then diluted with water (500 ml) and basified with solid potassium carbonate. The resulting precipitate was collected by filtration and washed with water. The solid was purified by flash chromatography, eluting with ethyl acetate, to give 4-chloro-5,7-diethyl-1,6-naphthyridin-2(1H)-one (D) (8.9 g); m.p. 172°-174° C.; NMR (CDCl3): 1.35(dt, 6H), 2.86(q, 2H), 3.49(q, 2H), 6.83(s, 1H), 7.0(s, 1H), 12.4(broad, 1H); mass spectrum (CI, ammonia): 237 (M+H)+ ; microanalysis, found: C, 60.3; H, 5.5; N, 11.5%; C12H13ClN2O requires: C, 60.9; H, 5.5; N, 11.8%.



Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([C:3]1[N:12]=[C:11]([CH2:13][CH3:14])[CH:10]=[C:9]2[C:4]=1[C:5](O)=[CH:6][C:7](=[O:15])[NH:8]2)[CH3:2].P(Cl)(Cl)([Cl:19])=O>>[Cl:19][C:5]1[C:4]2[C:9](=[CH:10][C:11]([CH2:13][CH3:14])=[N:12][C:3]=2[CH2:1][CH3:2])[NH:8][C:7](=[O:15])[CH:6]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
17.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C1=C2C(=CC(NC2=CC(=N1)CC)=O)O
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 24 hours
|
|
Duration
|
24 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was removed by evaporation
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residue was dissolved in concentrated hydrochloric acid (100 ml)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
containing water (15 ml)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 4 hour
|
|
Duration
|
4 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The mixture was then diluted with water (500 ml)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting precipitate was collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid was purified by flash chromatography
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with ethyl acetate
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC(NC2=CC(=NC(=C12)CC)CC)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 8.9 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
